

Technical Support Center: M79175 Kinase Inhibitor

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Compound of Interest		
Compound Name:	M79175	
Cat. No.:	B1675860	Get Quote

Welcome to the technical support center for **M79175**, a potent and selective ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, or MK2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of **M79175** in enzyme assays and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is M79175 and what is its mechanism of action?

M79175 is a small molecule inhibitor that specifically targets the MK2 kinase. It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.[1] This mechanism of action makes M79175 a valuable tool for studying the downstream effects of the p38 MAPK/MK2 signaling pathway.

Q2: What is the recommended starting concentration for **M79175** in an enzyme assay?

For initial experiments, a starting concentration of 100 nM is recommended. To determine the half-maximal inhibitory concentration (IC50), a serial dilution series is advised. A common approach is to use a concentration range spanning from 1 μ M down to 0.1 nM.[1] The optimal concentration can be influenced by factors such as enzyme and substrate concentrations, particularly the ATP concentration.[1][2]

Q3: How should I prepare and store M79175 stock solutions?



M79175 is typically supplied as a lyophilized powder. For optimal solubility, it is recommended to dissolve M79175 in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in the appropriate assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can affect enzyme activity.[1]

Q4: What are the key components of a typical in vitro MK2 enzyme assay?

A standard in vitro MK2 kinase assay generally includes the following components:

- Enzyme: Recombinant active MK2.
- Substrate: A specific peptide or protein substrate for MK2 (e.g., HSP27).
- Inhibitor: M79175 at various concentrations.
- ATP: As a phosphate donor, often radiolabeled (e.g., [y-32P]ATP) for detection.[1]
- Assay Buffer: A buffer solution containing components like Tris-HCl, MgCl₂, and DTT to maintain optimal pH and provide necessary cofactors for the enzyme.

Data Presentation Inhibitory Potency of M79175

The inhibitory potency of **M79175** is commonly quantified by its IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[3]



Kinase Target	IC50 (nM)	Notes
MK2	8.5	High potency against the primary target.
ρ38α	150	Moderate off-target activity.
JNK1	>10,000	Low to no activity against related kinases.
ERK2	>10,000	Demonstrates high selectivity.

Table 1: Comparative IC50 values of **M79175** against MK2 and other related kinases. Data are representative and may vary based on assay conditions.

Recommended Concentration Ranges for M79175

Assay Type	Recommended Concentration Range	Purpose
IC50 Determination	0.1 nM - 1 μM	To determine the potency of the inhibitor.
Kinome Profiling	1 μM - 10 μM	To assess the selectivity against a panel of kinases.[1]
Cell-Based Assays	100 nM - 5 μM	Effective concentrations may be higher than in biochemical assays due to cell permeability and other factors.[4]

Table 2: Suggested concentration ranges for M79175 in different experimental setups.

Experimental Protocols Protocol: In Vitro MK2 Kinase Assay for IC50 Determination

This protocol outlines a radiometric filter-binding assay to determine the IC50 value of M79175.



Materials:

- · Recombinant active MK2 enzyme
- MK2-specific peptide substrate
- M79175 stock solution (10 mM in DMSO)
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)
- [y-32P]ATP
- 10% Phosphoric Acid
- P81 phosphocellulose paper
- · Scintillation counter and vials

Procedure:

- Prepare Inhibitor Dilutions: Perform a serial dilution of the **M79175** stock solution in kinase assay buffer to create a range of concentrations (e.g., from 1 μ M to 0.1 nM). Also, prepare a vehicle control with the same final DMSO concentration.
- Set Up Kinase Reaction: In a microcentrifuge tube or 96-well plate, combine the following in order:
 - Kinase Assay Buffer
 - M79175 dilution or vehicle control
 - MK2 enzyme
 - Peptide substrate
- Pre-incubation: Gently mix and pre-incubate the reaction mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]



- Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should ideally be at or below the Km value for ATP to accurately determine the potency of ATP-competitive inhibitors.[6]
- Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay (e.g., 20 minutes).[2]
- Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash: Wash the P81 paper three times with 10% phosphoric acid to remove unincorporated [y-32P]ATP, followed by a final wash with acetone.
- Quantify: Place the dried P81 paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the M79175
 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50
 value.[7]

Troubleshooting Guide

Q5: My **M79175** inhibitor shows lower potency (higher IC50) than expected. What are the possible causes?

Several factors can contribute to an apparent decrease in inhibitor potency.[8]

- High ATP Concentration: If the ATP concentration in your assay is significantly higher than
 the Km value, it can outcompete M79175, leading to a higher apparent IC50.[3] Consider
 reducing the ATP concentration.
- Enzyme Quality: Ensure the recombinant MK2 enzyme is pure and active. Inactive enzyme preparations can lead to inaccurate potency measurements.[6]
- Incorrect Inhibitor Concentration: Verify the concentration of your M79175 stock solution and ensure accurate dilutions.



- Assay Conditions: Sub-optimal buffer pH, ionic strength, or temperature can affect both enzyme activity and inhibitor binding.[5]
- Solubility Issues: Poor solubility of the inhibitor in the assay buffer can reduce its effective concentration.[5]

Q6: I'm observing a high background signal in my assay. How can I reduce it?

High background can be caused by several factors:

- Non-specific Binding: The radiolabeled ATP or the phosphorylated substrate may bind nonspecifically to the filter paper or plate. Ensure thorough washing steps.
- Contaminated Reagents: Use high-purity reagents to avoid contaminants that might interfere
 with the assay.[9]
- Autophosphorylation: If the enzyme exhibits high autophosphorylation, this can contribute to the background signal. Optimize the enzyme concentration to minimize this effect.

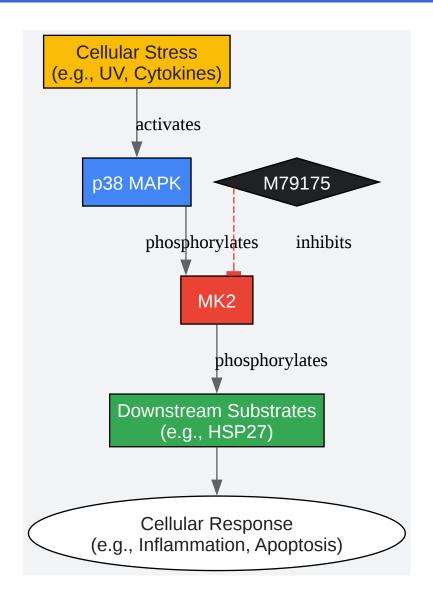
Q7: My results are not reproducible. What should I check?

Lack of reproducibility can stem from various sources.[10]

- Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when preparing serial dilutions.
- Inconsistent Incubation Times: Ensure all samples are incubated for the same duration.
- Reagent Instability: Prepare fresh reagents, especially ATP and enzyme dilutions, for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[10]
- Assay Variability: Run replicates for each data point to assess the variability within an experiment.

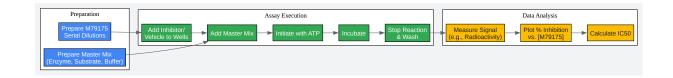
Visualizations





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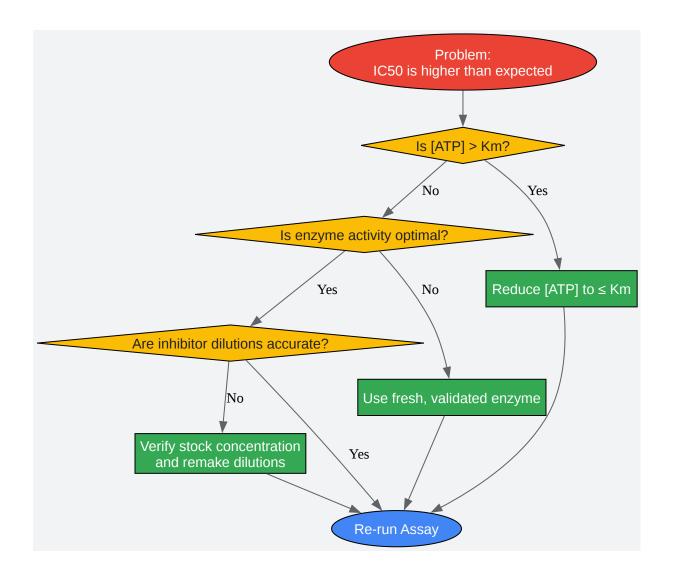
Figure 1: Simplified p38/MK2 signaling pathway showing the inhibitory action of M79175.





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Figure 2: Experimental workflow for determining the IC50 value of M79175.



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Figure 3: Troubleshooting logic for addressing unexpectedly high IC50 values.



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